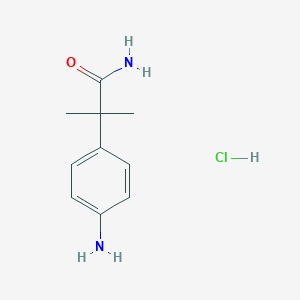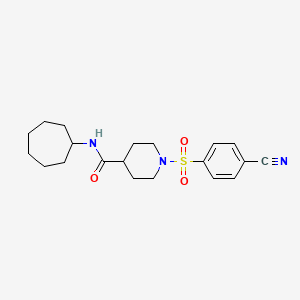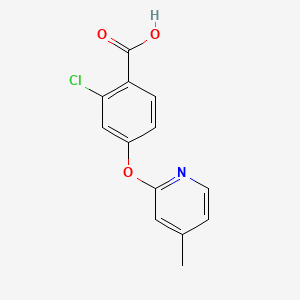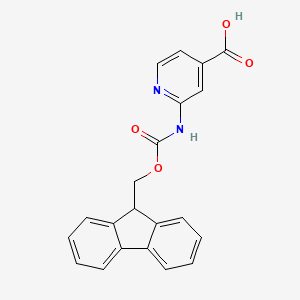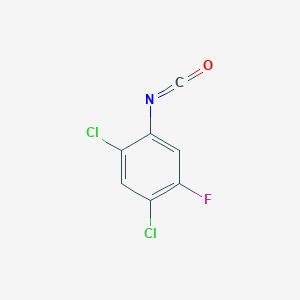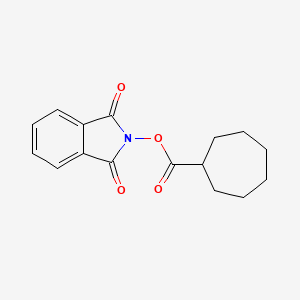
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is an organic compound that features a fluorine and nitro group attached to a phenyl ring, along with a keto group on a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic compound followed by the introduction of a keto group. One common method involves the nitration of 2-fluorophenylacetic acid to introduce the nitro group at the para position. This is followed by oxidation to form the keto group on the propanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The keto group can be further oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(2-Fluoro-4-aminophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its functional groups. The fluorine and nitro groups can enhance binding affinity and selectivity for certain biological targets, while the keto group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound with a spirocyclic structure and similar functional groups.
Uniqueness
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups and the propanoic acid backbone, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6FNO5 |
|---|---|
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Clave InChI |
NXINTXOINDZMAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
